Cas no 1072-35-1 (Lead stearate)

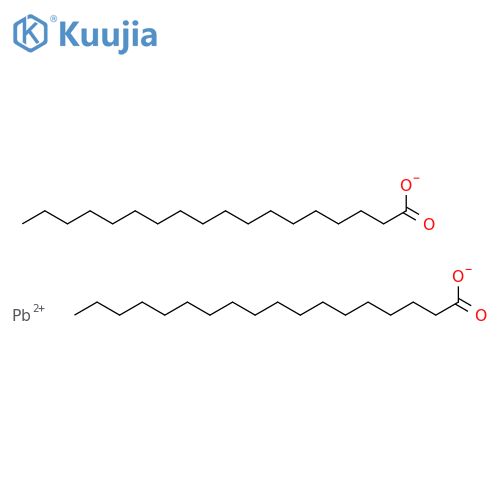

Lead stearate structure

Lead stearate 化学的及び物理的性質

名前と識別子

-

- Lead (II) stearate

- lead distearate, pure

- Leadstearateminwhitepowder

- Lead stearate

- lead octadecanoate

- Lead distearate

- LSL

- Stearic acid lead(2+) salt

- Lead(2+) octadecanoate

- Lead(2+) stearate

- Lead(II) octadecanoate

- P-51

- P-289

- Lead(Ⅱ)Stearate

- LEAD(+2)STEARATE

- plumbous stearate

- LS(lead stearate)

- Lead octadecanate

- Haro chem P28G

- Lead(II) stearate

- Stabinex NC18

- Octadecanoic acid, lead(2+) salt

- Listab 28ND

- Lead(II) octadecaoate

- SL 1000 (stabilizer)

- HQ5TZ3NAEI

- Dibasic lead stearate

- Octadecanoic acid, lead(2+) salt (2:1)

- Stearic acid, lead(2+) salt

- 5002G

- Octadecanoic acid, lead salt (1:?)

- lead(2+); octadecanoate

- Leaddistearate

- Octadec

- Octadecanoic acid, lead(2+)

- Octadecanoic acid, lead salt

- EINECS 291-696-7

- Octadecanoic acid, lead(2+) salt, basic

- AKOS015839879

- DTXSID0029630

- SL 1000

- LEAD STEARATE [MI]

- 1072-35-1

- EINECS 214-005-2

- 7428-48-0

- lead(2+) dioctadecanoate

- Austrostab 110E

- lead(2+);octadecanoate

- Hal-Lub-N

- Listab 28

- LEADSTEARATE

- UQLDLKMNUJERMK-UHFFFAOYSA-L

- NS 2

- OCTADECANOIC ACID LEAD(2+) SALT (2:1)

- STEARIC ACID LEAD SALT

- NC 18ED

- PBST

- NS00079554

- SCHEMBL5574420

- UNII-HQ5TZ3NAEI

- 90459-52-2

- SCHEMBL141820

- SLW

- ?(2)-LEAD(2+) BIS(N-OCTADECANOATE)

-

- MDL: MFCD00050719

- インチ: 1S/2C18H36O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2

- InChIKey: UQLDLKMNUJERMK-UHFFFAOYSA-L

- ほほえんだ: [Pb+2].[O-]C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O.[O-]C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 774.50400

- どういたいしつりょう: 774.504

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 41

- 回転可能化学結合数: 30

- 複雑さ: 196

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 80.3

じっけんとくせい

- 色と性状: 白色または淡黄色の粉末。

- 密度みつど: 1.323

- ゆうかいてん: 125 ºC

- ふってん: 359.4 °C at 760 mmHg

- フラッシュポイント: greater than 450° F (USCG, 1999)

- すいようせい: Soluble in hot alcohol. Slightly soluble in warm water.

- PSA: 52.60000

- LogP: 12.13000

- ようかいせい: 熱エタノールとエチルエーテルに溶解し、テレビン油、ジブチルフタレート、ジオクチルフタレートなどに微溶解し、水に不溶である。

- じょうきあつ: No data available

Lead stearate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:UN 2291

- 危険カテゴリコード: 20/22-33-50/53-61-62

- セキュリティの説明: 45-53

- リスク用語:R20/22

- ちょぞうじょうけん:贮存于通风干燥处,防潮、防热,远离火种和腐蚀性物质。

- 危険レベル:6.1

- TSCA:Yes

- セキュリティ用語:45-53

Lead stearate 税関データ

- 税関コード:2915709000

- 税関データ:

中国税関コード:

2915709000概要:

29157090000.パルミチン酸及びその塩並びにエステル/ステアリン酸エステル/エステル。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、ステアリン酸及びパルミチン酸含有量

要約:

29157090000.パルミチン酸及びその塩及びエステル。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

Lead stearate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005560-1kg |

Lead stearate |

1072-35-1 | AR | 1kg |

¥123 | 2023-09-11 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005560-5kg |

Lead stearate |

1072-35-1 | AR | 5kg |

¥538 | 2023-09-11 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L112991-5kg |

Lead stearate |

1072-35-1 | AR | 5kg |

¥543.90 | 2023-09-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L13230-5kg |

Lead Stearate |

1072-35-1 | AR | 5kg |

¥559.0 | 2024-07-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L13230-1kg |

Lead Stearate |

1072-35-1 | AR | 1kg |

¥124.0 | 2024-07-15 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L812512-5kg |

Lead stearate |

1072-35-1 | AR | 5kg |

248.00 | 2021-05-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-AS717-100g |

Lead stearate |

1072-35-1 | AR | 100g |

60.0CNY | 2021-08-04 | |

| 1PlusChem | 1P003RPS-100g |

Lead Stearate |

1072-35-1 | 98%+ | 100g |

$24.00 | 2023-12-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L13230-100g |

Lead Stearate |

1072-35-1 | AR | 100g |

¥33.0 | 2024-07-15 | |

| Aaron | AR003RY4-250g |

Lead stearate |

1072-35-1 | 98% | 250g |

$8.00 | 2025-02-10 |

Lead stearate 関連文献

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:1072-35-1)LEAD STEARATE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:1072-35-1)Lead (II) stearate

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ